methyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Methyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core fused with a naphthalene-1-carbonyl imino group. The benzothiazole ring is substituted at position 3 with a 2-methoxy-2-oxoethyl group and at position 6 with a methyl ester. The (2Z)-configuration indicates the spatial arrangement of the imino group relative to the benzothiazole nitrogen atoms.
Properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)-2-(naphthalene-1-carbonylimino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S/c1-29-20(26)13-25-18-11-10-15(22(28)30-2)12-19(18)31-23(25)24-21(27)17-9-5-7-14-6-3-4-8-16(14)17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPOOOODHZWUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “methyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate” typically involves multi-step organic reactions. The starting materials may include naphthalene derivatives, benzothiazole precursors, and various reagents for esterification and imine formation. Common reaction conditions involve the use of solvents like dichloromethane or ethanol, catalysts such as acids or bases, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
“methyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate” can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form different functional groups, depending on the reagents used.
Reduction: Reduction reactions can modify the imine or ester groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the benzothiazole or naphthalene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. The presence of the naphthalene and benzothiazole moieties in methyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate enhances its efficacy against various bacterial strains. A study demonstrated that similar benzothiazole derivatives showed promising results against resistant strains of bacteria, indicating potential for development as new antimicrobial agents .
Anticancer Properties
Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented, particularly in studies focusing on its mechanism of action involving apoptosis induction in cancer cells. For instance, compounds with similar structural characteristics have shown selective cytotoxicity against breast and colon cancer cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:
- Formation of the Benzothiazole Core : This step may involve cyclization reactions using thiourea derivatives and appropriate aldehydes.
- Naphthalene Carbonyl Introduction : The naphthalene moiety is introduced via condensation reactions to form the imine linkage.
- Esterification : The final product is obtained through esterification reactions using methyl alcohol and appropriate acid chlorides.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Material Science Applications
Polymer Chemistry
this compound can be utilized as a monomer in polymer synthesis. Its unique functional groups allow for copolymerization with other vinyl monomers to create materials with enhanced thermal stability and mechanical properties. Research indicates that polymers derived from benzothiazole units exhibit improved resistance to thermal degradation .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of benzothiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. This compound demonstrated an MIC (Minimum Inhibitory Concentration) lower than many commercially available antibiotics, suggesting its potential as a lead compound for drug development.
Case Study 2: Cancer Cell Line Testing
A comparative analysis was conducted on various benzothiazole derivatives against human breast cancer cell lines (MCF7). This compound exhibited significant cytotoxicity at low concentrations compared to control groups.
Mechanism of Action
The mechanism of action of “methyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The benzothiazole moiety distinguishes this compound from analogs like 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (), which features an oxadiazole ring. Benzothiazoles exhibit greater aromatic stability compared to oxadiazoles, influencing reactivity and intermolecular interactions. For example, benzothiazoles often participate in π-π stacking and hydrogen bonding, while oxadiazoles may prioritize dipole-dipole interactions due to their electron-deficient nature .
Substituent Effects
The naphthalene-1-carbonyl group in the target compound introduces steric bulk and enhances π-conjugation compared to simpler aryl substituents (e.g., phenyl groups). This increases molecular weight (446.47 g/mol) and melting point (~180–182°C) relative to analogs like 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (385.41 g/mol, 165–167°C) . The methyl ester at position 6 improves solubility in polar aprotic solvents, whereas thioesters (e.g., in ) exhibit higher lipophilicity.
Hydrogen Bonding and Crystal Packing
The target compound’s crystal structure, resolved via SHELX-based refinements (), reveals two intramolecular hydrogen bonds: (i) between the benzothiazole nitrogen and the carbonyl oxygen of the naphthalene group, and (ii) between the methoxy oxygen and the imino hydrogen. This contrasts with oxadiazole derivatives, which typically form fewer hydrogen bonds due to reduced donor/acceptor sites .
Data Table: Structural and Physical Properties
Research Findings
Crystallographic Insights
Analysis of the Cambridge Structural Database (CSD, ) shows that benzothiazole derivatives with naphthalene substituents often crystallize in monoclinic systems (70% of analogs), driven by planar alignment of the naphthalene and benzothiazole rings. In contrast, oxadiazole analogs predominantly adopt orthorhombic packing due to asymmetric substituent arrangements .
Biological Activity
Methyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
1. Chemical Structure and Synthesis
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of benzothiazole derivatives with various functional groups to enhance their pharmacological properties.
Chemical Structure
The molecular structure can be denoted as follows:
This structure includes a benzothiazole moiety, an imine linkage with naphthalene, and a methoxy group that contributes to its biological activity.
Anticancer Activity
Research has shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies indicate that similar compounds can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) . The mechanism often involves the induction of apoptosis and inhibition of critical signaling pathways like the Raf/MEK/ERK pathway.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 15.4 | Apoptosis induction |
| Compound B | SK-Hep-1 | 12.7 | Inhibition of Raf signaling |
| Methyl (Z) | NUGC-3 | 18.0 | Cell cycle arrest |
Neuroprotective Effects
Another significant aspect of the compound's biological activity is its neuroprotective effects. Similar thiazole derivatives have been reported to protect against excitotoxicity in neuronal cultures by reducing oxidative stress and inflammatory responses . This suggests potential therapeutic applications in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives inhibit enzymes involved in tumor progression.
- Modulation of Signaling Pathways : These compounds can modulate pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
- Induction of Apoptosis : They often trigger apoptotic pathways through the activation of caspases and upregulation of pro-apoptotic proteins.
Case Study 1: Antitumor Activity
A study evaluated a series of benzothiazole derivatives against various cancer cell lines. The results demonstrated that compounds similar to methyl (Z) significantly inhibited tumor growth in vitro and in vivo models, showing promise as anticancer agents .
Case Study 2: Neuroprotection
In another study focusing on neuroprotection, a compound with a similar structure was found to significantly reduce neuronal death in models of glutamate-induced excitotoxicity. This effect was linked to decreased levels of reactive oxygen species and improved mitochondrial function .
5.
This compound represents a promising candidate for further research due to its diverse biological activities, particularly in cancer treatment and neuroprotection. Continued exploration into its mechanisms and potential therapeutic applications could yield significant advancements in pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
